molecular formula C19H34O2 B13762839 Methyl octadec-2-ynoate CAS No. 67587-22-8

Methyl octadec-2-ynoate

Cat. No.: B13762839
CAS No.: 67587-22-8
M. Wt: 294.5 g/mol
InChI Key: OAMBEYKOQJEPNI-UHFFFAOYSA-N
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Description

Methyl octadec-2-ynoate is an organic compound with the molecular formula C19H34O2 It is an ester derived from octadecynoic acid and methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadec-2-ynoate can be synthesized through several methods. One common approach involves the esterification of octadecynoic acid with methanol in the presence of an acid catalyst. Another method includes the selective hydrogenation of methyl oct-2-ynoate at atmospheric pressure using quinoline-poisoned palladium as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes use readily available starting materials and reagents to ensure cost-effectiveness and high yield. The reaction conditions are optimized to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl octadec-2-ynoate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxy derivatives, keto derivatives, and halogenated compounds

Scientific Research Applications

Chemical Applications

Synthesis of Organic Molecules
Methyl octadec-2-ynoate serves as a crucial precursor in the synthesis of complex organic molecules. Its triple bond allows for diverse chemical reactions, including oxidation, reduction, and substitution. For instance, it can undergo oxidation with selenium dioxide to yield hydroxy and keto derivatives, or be reduced to form saturated esters through hydrogenation processes.

Reactivity and Derivatives
The compound's reactivity facilitates the formation of various derivatives that are valuable in organic synthesis. The ability to substitute the ester group with nucleophiles expands its utility in creating specialized compounds for research and industrial applications.

Medical Applications

Therapeutic Potential
this compound is under investigation for its therapeutic properties. Its unique structure may allow it to interact with biological targets effectively, making it a candidate for further pharmacological studies. The compound's potential role in treating diseases through metabolic pathways is an area of ongoing research .

Drug Development
The compound's derivatives have been explored for their activity against specific targets within the body. For instance, some studies have evaluated its interaction with cytochrome P450 enzymes, which are crucial in drug metabolism and elimination processes . Understanding these interactions could facilitate the development of new therapeutic agents.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its chemical properties allow it to be used as a building block for various industrial applications, including surfactants and emulsifiers .

Cosmetic Formulations
The compound's properties make it suitable for use in cosmetic formulations. Its inclusion can enhance product stability and efficacy due to its ability to modify rheological properties and act as a film former or emulsifier . This application is particularly relevant in developing topical formulations that require specific sensory attributes.

Summary of Findings

The following table summarizes key applications of this compound across different fields:

Field Application Details
ChemistryPrecursor for organic synthesisInvolved in oxidation, reduction, and substitution reactions
BiologyPotential biological activityInteraction with enzymes; formation of bioactive metabolites
MedicineTherapeutic potentialInvestigated for drug development; interaction with metabolic pathways
IndustryProduction of specialty chemicalsUsed in surfactants and emulsifiers; applicable in cosmetic formulations

Case Studies

  • Synthesis Routes : Research detailing synthetic routes for producing this compound demonstrates its effectiveness as a precursor in generating complex organic molecules through various reaction conditions.
  • Biological Interactions : Studies on related compounds indicate potential antimicrobial activity that could be extrapolated to this compound, warranting further investigation into its biological effects .
  • Industrial Applications : Case studies highlight successful applications in cosmetic formulations where this compound enhances product performance through improved stability and sensory characteristics .

Mechanism of Action

The mechanism of action of methyl octadec-2-ynoate involves its interaction with various molecular targets and pathways. The compound’s acetylenic bond allows it to participate in unique chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and other biomolecules, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl octadec-2-ynoate is unique due to its specific acetylenic bond position, which influences its reactivity and potential applications. Its ability to undergo selective chemical reactions makes it a valuable compound in various research and industrial fields.

Biological Activity

Methyl octadec-2-ynoate is an acetylenic fatty acid ester with a unique structure that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, antimicrobial properties, and other significant effects based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C19H36O2C_{19}H_{36}O_2 and features a long carbon chain with a triple bond at the second position. This structural configuration contributes to its distinct chemical properties and biological interactions. The compound is classified as a bioactive lipid, which allows it to participate in various cellular processes.

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and enzymes. The compound can modulate signaling pathways that regulate cellular functions, potentially influencing processes such as inflammation and apoptosis. Its unique acetylenic structure enables it to form biologically active metabolites that may interact with various molecular targets, including receptors involved in cell signaling and metabolic pathways.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. For instance, research indicates that derivatives of alkynoic acids exhibit bactericidal activity against Mycobacterium smegmatis, with effectiveness peaking at carbon chain lengths around 18 . this compound's structural similarities to these compounds suggest it may possess comparable antimicrobial effects.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium smegmatisNot specified
2-Alkynoic acidsMycobacterium smegmatisVaries by chain length
Methyl octadecenoateStaphylococcus aureusMIC > 250 mg/mL

Case Studies and Research Findings

  • Antiviral Activity : A study highlighted that compounds similar to this compound showed significant antiviral activity. The presence of unsaturation in the carbon chain was linked to enhanced interaction with viral membranes, suggesting potential therapeutic applications against viral infections .
  • Anti-inflammatory Effects : Research has indicated that fatty acids, including this compound, may exhibit anti-inflammatory properties. These effects are hypothesized to result from the modulation of inflammatory cytokines and pathways involved in chronic inflammation .
  • Cell Signaling : Investigations into the role of this compound in cell signaling have shown its potential to influence pathways related to cell growth and apoptosis. This suggests its possible application in cancer research, where modulation of these pathways is crucial for therapeutic strategies .

Properties

CAS No.

67587-22-8

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

methyl octadec-2-ynoate

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-16H2,1-2H3

InChI Key

OAMBEYKOQJEPNI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC#CC(=O)OC

Origin of Product

United States

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